(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride is a chemical compound that belongs to the class of amines, specifically a sulfonamide derivative. This compound is characterized by the presence of a methanesulfonyl group attached to a branched alkyl chain, making it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods involving the reaction of specific precursors. Detailed synthesis methods will be discussed in subsequent sections.
This compound can be classified as:
The synthesis of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride typically involves:
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride can participate in several chemical reactions, including:
The mechanism of action for (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride involves:
Research into its biological effects is ongoing, with preliminary studies suggesting potential applications in pharmacology.
Physical property data such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing the compound but require specific experimental determination.
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride has several potential applications:
The structural motif of methanesulfonyl-methylpropylamine derivatives emerged in the late 20th century as medicinal chemists explored sulfonyl-containing scaffolds for targeted bioactivity. Early work focused on sulfonyl chlorides as intermediates for synthesizing sulfonamides, which demonstrated broad therapeutic potential. The integration of the methanesulfonyl (mesyl) group (–SO₂CH₃) with branched alkylamines like 2-methylpropylamine provided unique stereoelectronic properties: the sulfonyl’s tetrahedral geometry enforced conformational constraints, while the tertiary amine enabled pH-dependent solubility and membrane permeability [3]. By the 2000s, derivatives such as "(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride" were systematically investigated for applications in CNS disorders and metabolic diseases. For instance, structural analogs became intermediates in synthesizing kinase inhibitors where the mesyl group acted as a hydrogen-bond acceptor to anchor ATP-binding domains [7]. This era also saw mesyl-propylamine units serve as precursors in scaffold hopping—replacing heterocycles in lead compounds to enhance intellectual property space while retaining pharmacophoric features [4].
Table 1: Structural Evolution of Key Methanesulfonyl-Methylpropylamine Derivatives
Era | Prototype Structure | Primary Application | Advantage over Predecessors |
---|---|---|---|
1980–1990 | Aryl-methanesulfonamides | Carbonic anhydrase inhibition | Improved isozyme selectivity |
1995–2005 | Mesyl-propylamine hydrochlorides | Kinase inhibitor intermediates | Enhanced conformational rigidity |
2010–Present | Hybrid sulfonyl-amine scaffolds | Dual-target inhibitors (e.g., VEGFR-2/c-Met) | Synergistic binding to hydrophobic pockets |
The dimethylamine (–N(CH₃)₂) group is a critical pharmacophore in drug design due to its dual role in enhancing bioavailability and enabling molecular interactions. As a strongly basic moiety (pKa ~10.5), it remains protonated under physiological pH, facilitating ionic binding to aspartate or glutamate residues in target proteins [5]. In "(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride", the dimethylamine moiety synergizes with the mesyl group: the amine provides solubility via salt formation (e.g., hydrochloride), while the sulfonyl group directs hydrophobic contacts. This balance is evident in FDA-approved drugs like the antidepressant desvenlafaxine (contains –N(CH₃)₂) and the acetylcholinesterase inhibitor rivastigmine [5]. Scaffold-hopping strategies further exploit dimethylamine to optimize pharmacokinetics; for example, replacing piperazine with dimethylamine in Roxadustat analogs reduced hepatic toxicity while maintaining hypoxia-inducible factor (HIF) binding [4]. Computational studies confirm that dimethylamine’s charge distribution stabilizes off-target interactions, as seen in β₃-agonist mirabegron’s binding to α₁A-adrenoceptors through exosite contacts with Phe-288 [6].
Table 2: Impact of Dimethylamine Pharmacophore on Drug Properties
Drug | Core Structure | Target | Dimethylamine Contribution |
---|---|---|---|
Rivastigmine | Carbamate-dimethylamine | Acetylcholinesterase | Enhanced blood-brain barrier penetration |
Desvenlafaxine | Phenol-dimethylamine | Serotonin transporter | Improved solubility via hydrochloride salt |
Cabozantinib | Pyridine-dimethylamine | VEGFR-2/c-Met | Increased kinase selectivity |
Target Compound | Methanesulfonyl-methylpropylamine | Undisclosed | Bioavailability optimization |
The sulfonyl (–SO₂–) group in "(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride" is pivotal for high-affinity drug-receptor binding. Its bidentate hydrogen-bond acceptor capability enables interactions with backbone amides (e.g., –NH of serine/threonine) and cationic residues (e.g., arginine guanidinium group) in catalytic pockets [3]. For instance, in VEGFR-2 inhibitors, methanesulfonyl forms hydrogen bonds with Cys-919 and Asp-1046, while its electron-withdrawing nature polarizes adjacent carbons, increasing the acidity of neighboring protons for stronger van der Waals contacts [7]. This is critical for off-target engagement, as demonstrated by mirabegron’s sulfonyl-anilino group binding α₁A-adrenoceptors via horizontal orientation to Ile-178 and Ala-103 [6]. Additionally, sulfonyl groups induce conformational rigidity in flexible alkyl chains, locking ligands into bioactive configurations. In diabetes drugs like sulfonylureas, this rigidity positions aryl groups into hydrophobic subpockets of SUR1 receptors [3]. The methanesulfonyl variant offers metabolic stability over bulkier sulfonamides, resisting enzymatic hydrolysis by esterases [7].
Table 3: Sulfonyl-Mediated Interactions in Protein Targets
Interaction Type | Protein Example | Amino Acid Partners | Functional Role |
---|---|---|---|
Hydrogen bonding | VEGFR-2 | Cys-919, Asp-1046 | Anchors kinase hinge region |
Hydrophobic packing | α₁A-Adrenoceptor | Ile-178, Ala-103 | Stabilizes exosite binding |
Ionic interaction | SUR1 | Lys-123 | Triggers insulin secretion |
Conformational lock | PLK1 | Leu-59, Gly-60 | Enhances ATP-competitive inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: